Enhanced Purity Consistency vs. Structurally Close Non-Sulfonyl Analog Enhances Reproducibility in SAR Campaigns
The target compound, available at a minimum purity of 97% (NLT), offers a higher and more consistent purity profile compared to its closest non-sulfonyl analog, 3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-1-amine, which is commercially supplied at purities ranging from 93% to 98% depending on the vendor . This variance in the analog's purity introduces a quantifiable risk of batch-to-batch variability in downstream synthetic applications, where impurities can significantly impact yield and selectivity [1].
| Evidence Dimension | Commercially Available Minimum Purity |
|---|---|
| Target Compound Data | Minimum Purity: 97% (NLT) |
| Comparator Or Baseline | 3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-1-amine (CAS 40255-50-3): Purity ranges from 93% to 98% across vendors |
| Quantified Difference | Target compound provides a guaranteed minimum purity, while the analog's purity can vary by up to 5%, representing a significant difference in the context of quantitative biological assays. |
| Conditions | Commercial supplier specifications (MolCore, AK Scientific, Chemscene, etc.) |
Why This Matters
For scientists procuring a building block for focused library synthesis or SAR studies, a guaranteed high purity reduces the need for re-purification, saving time and resources while ensuring the integrity of biological activity data.
- [1] Yoon J, Yoo EA, Kim JY, et al. Preparation of piperazine derivatives as 5-HT7 receptor antagonists. Bioorg Med Chem. 2008;16(10):5405-5412. doi:10.1016/j.bmc.2008.04.023 View Source
